Cas no 1541906-14-2 (2-cyclobutyl-3,3-dimethylbutanoic acid)

2-Cyclobutyl-3,3-dimethylbutanoic acid is a specialized carboxylic acid featuring a cyclobutyl substituent and a highly branched alkyl chain. Its unique structure imparts steric hindrance, which can influence reactivity and selectivity in synthetic applications. The compound is particularly useful in organic synthesis, serving as an intermediate for pharmaceuticals, agrochemicals, and fine chemicals. The cyclobutyl ring enhances rigidity, while the dimethylbutanoic acid moiety contributes to lipophilicity, making it valuable in designing bioactive molecules. Its well-defined molecular architecture allows for precise modifications, facilitating tailored applications in medicinal chemistry and material science. The compound is typically supplied in high purity to ensure consistent performance in research and industrial processes.
2-cyclobutyl-3,3-dimethylbutanoic acid structure
1541906-14-2 structure
Product Name:2-cyclobutyl-3,3-dimethylbutanoic acid
CAS No:1541906-14-2
MF:C10H18O2
MW:170.248723506927
CID:5457374
Update Time:2025-11-06

2-cyclobutyl-3,3-dimethylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclobutyl-3,3-dimethylbutanoic acid
    • Inchi: 1S/C10H18O2/c1-10(2,3)8(9(11)12)7-5-4-6-7/h7-8H,4-6H2,1-3H3,(H,11,12)
    • InChI Key: SWIWSALVHVUKML-UHFFFAOYSA-N
    • SMILES: C(C1CCC1)(C(=O)O)C(C)(C)C

2-cyclobutyl-3,3-dimethylbutanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2569258-0.05g
2-cyclobutyl-3,3-dimethylbutanoic acid
1541906-14-2 95%
0.05g
$344.0 2024-06-18
Enamine
EN300-2569258-0.1g
2-cyclobutyl-3,3-dimethylbutanoic acid
1541906-14-2 95%
0.1g
$515.0 2024-06-18
Enamine
EN300-2569258-0.25g
2-cyclobutyl-3,3-dimethylbutanoic acid
1541906-14-2 95%
0.25g
$735.0 2024-06-18
Enamine
EN300-2569258-0.5g
2-cyclobutyl-3,3-dimethylbutanoic acid
1541906-14-2 95%
0.5g
$1158.0 2024-06-18
Enamine
EN300-2569258-1.0g
2-cyclobutyl-3,3-dimethylbutanoic acid
1541906-14-2 95%
1.0g
$1485.0 2024-06-18
Enamine
EN300-2569258-2.5g
2-cyclobutyl-3,3-dimethylbutanoic acid
1541906-14-2 95%
2.5g
$2912.0 2024-06-18
Enamine
EN300-2569258-5.0g
2-cyclobutyl-3,3-dimethylbutanoic acid
1541906-14-2 95%
5.0g
$4309.0 2024-06-18
Enamine
EN300-2569258-10.0g
2-cyclobutyl-3,3-dimethylbutanoic acid
1541906-14-2 95%
10.0g
$6390.0 2024-06-18
1PlusChem
1P023SDX-50mg
2-cyclobutyl-3,3-dimethylbutanoic acid
1541906-14-2 95%
50mg
$487.00 2024-06-20
1PlusChem
1P023SDX-100mg
2-cyclobutyl-3,3-dimethylbutanoic acid
1541906-14-2 95%
100mg
$699.00 2024-06-20

Additional information on 2-cyclobutyl-3,3-dimethylbutanoic acid

Introduction to 2-cyclobutyl-3,3-dimethylbutanoic acid (CAS No. 1541906-14-2)

2-cyclobutyl-3,3-dimethylbutanoic acid, identified by the Chemical Abstracts Service registry number CAS No. 1541906-14-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its cyclobutyl substituent and gem-dimethyl groups on the third carbon of the butanoic acid backbone, exhibits unique structural and functional properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2-cyclobutyl-3,3-dimethylbutanoic acid consists of a rigid cyclobutyl ring attached to a four-carbon chain that terminates with a carboxylic acid functional group. The presence of two methyl groups at the third carbon position introduces steric hindrance and influences the compound's reactivity and solubility characteristics. These structural features are particularly relevant in medicinal chemistry, where precise control over molecular conformation and electronic properties is essential for optimizing biological activity.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 2-cyclobutyl-3,3-dimethylbutanoic acid, making it more accessible for research applications. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions, which allow for the precise introduction of the cyclobutyl moiety into the butanoic acid framework. These methods not only improve yield but also minimize byproduct formation, enhancing the overall quality of the final product.

The compound's utility extends beyond simple intermediates; it has been explored as a building block in the synthesis of more complex molecules with potential pharmacological significance. For instance, derivatives of 2-cyclobutyl-3,3-dimethylbutanoic acid have been investigated for their role in modulating enzyme activity and receptor binding interactions. Studies have suggested that the cycloalkyl group may enhance metabolic stability while maintaining favorable pharmacokinetic profiles, making it an attractive scaffold for drug design.

In the realm of drug discovery, 2-cyclobutyl-3,3-dimethylbutanoic acid has been incorporated into libraries of compounds screened for biological activity across various disease targets. Its structural motif has shown promise in interactions with enzymes involved in metabolic pathways, including those relevant to inflammation and pain management. Additionally, modifications to its carboxylic acid group have yielded derivatives with enhanced binding affinity to specific protein targets, suggesting its potential as a lead compound or key intermediate in the development of novel therapeutics.

The synthesis and application of 2-cyclobutyl-3,3-dimethylbutanoic acid also highlight the importance of computational chemistry in modern drug development. Molecular modeling studies have been instrumental in predicting how structural variations will influence biological activity, allowing researchers to rationally design analogs with improved properties. These computational approaches complement traditional experimental methods, accelerating the discovery process and reducing the time-to-market for new pharmaceuticals.

Furthermore, the environmental impact of producing 2-cyclobutyl-3,3-dimethylbutanoic acid has been a focus of recent research efforts. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and energy consumption. For example, biocatalytic methods using engineered enzymes have been explored as an alternative to traditional chemical transformations, offering a more eco-friendly approach to producing this valuable intermediate.

The versatility of 2-cyclobutyl-3,3-dimethylbutanoic acid is further demonstrated by its use in material science applications beyond pharmaceuticals. Its unique structural features make it a candidate for developing novel polymers and specialty chemicals with tailored properties. Researchers are investigating how incorporating this motif into polymer backbones can enhance material performance in areas such as adhesives, coatings, and advanced materials used in electronics.

In conclusion, 2-cyclobutyl-3,3-dimethylbutanoic acid (CAS No. 1541906-14-2) represents a significant compound with broad applications across multiple scientific disciplines. Its structural complexity and functional diversity make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new methodologies for its production and utilization, 2-cyclobutyl-3,3-dimethylbutanoic acid is poised to play an increasingly important role in advancing both therapeutic innovation and material science development.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent